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molecular formula C13H15NO2 B1369266 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 63618-03-1

3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No. B1369266
M. Wt: 217.26 g/mol
InChI Key: COCNBXQWBCBUHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07592359B2

Procedure details

To a suspension of 3-benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid (8.5 gm, 0.0390 mole), (prepared as described in EP 0413455A2) in ethyl alcohol (250 ml) was added conc. H2SO4 (10 ml). The resulting pale yellow solution was heated at reflux for 2 hours, cooled to 0° C. and neutralized with aqueous ammonia. The neutralized solution was concentrated and was dissolved in dichloromethane. The organic layer was washed with saturated NaHCO3, water and brine. The organic layer was dried over anhydrous Na2SO4 and was concentrated to give the crude product which was further purified by column chromatography (100-200 mesh, silicagel), eluting the compound with 5% ethyl acetate in hexane to give the pure product as yellow oil.
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH:12]2[C:10]([C:14]([OH:16])=[O:15])([CH2:11]2)[CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.OS(O)(=O)=O.N.[CH2:23](O)[CH3:24]>>[CH2:23]([O:15][C:14]([C:10]12[CH2:11][CH:12]1[CH2:13][N:8]([CH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1)[CH2:9]2)=[O:16])[CH3:24]

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2(CC2C1)C(=O)O
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting pale yellow solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The neutralized solution was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in dichloromethane
WASH
Type
WASH
Details
The organic layer was washed with saturated NaHCO3, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude product which
CUSTOM
Type
CUSTOM
Details
was further purified by column chromatography (100-200 mesh, silicagel)
WASH
Type
WASH
Details
eluting the compound with 5% ethyl acetate in hexane

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C12CN(CC2C1)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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